6-(Hydroxymethyl)-2-naphthol

Catalog No.
S729800
CAS No.
309752-65-6
M.F
C11H10O2
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Hydroxymethyl)-2-naphthol

CAS Number

309752-65-6

Product Name

6-(Hydroxymethyl)-2-naphthol

IUPAC Name

6-(hydroxymethyl)naphthalen-2-ol

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C11H10O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,12-13H,7H2

InChI Key

KROVHQCEBMIYGB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CO

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CO

Synthesis and characterization:

-(Hydroxymethyl)-2-naphthol, also known as alpha-naphthol carbinol, is an organic molecule with the chemical formula C₁₁H₁₀O₂. Its synthesis has been reported in various scientific studies, often involving the condensation of alpha-naphthol with formaldehyde under specific reaction conditions.

For example, one study describes its synthesis using a Friedel-Crafts reaction with para-toluenesulfonic acid as a catalyst []. Another study demonstrates its preparation through a Pechmann condensation using sulfuric acid as a catalyst [].

These studies also typically characterize the synthesized 6-(Hydroxymethyl)-2-naphthol using various techniques like spectroscopy (e.g., infrared, nuclear magnetic resonance) and elemental analysis to confirm its identity and purity [, ].

Potential applications in material science:

Research suggests that 6-(Hydroxymethyl)-2-naphthol possesses properties that make it potentially useful in material science applications. Studies have explored its use as a:

  • Precursor for the synthesis of other functional molecules: Due to the presence of reactive hydroxyl and methylene groups, 6-(Hydroxymethyl)-2-naphthol can be further modified to create various new molecules with desired functionalities. For example, research has shown its potential as a starting material for the synthesis of fluorescent dyes and antiviral agents [, ].
  • Component in the development of new materials: 6-(Hydroxymethyl)-2-naphthol's ability to form hydrogen bonds and self-assemble into ordered structures makes it a potential candidate for the development of new functional materials like liquid crystals and polymers [, ].

6-(Hydroxymethyl)-2-naphthol is an organic compound with the molecular formula C11H10O2C_{11}H_{10}O_{2} and a molecular weight of 174.2 g/mol. It is characterized by a hydroxymethyl group attached to the naphthalene ring at the 6-position, making it a derivative of 2-naphthol. This compound is known for its potential applications in various fields, including pharmaceuticals and materials science.

Due to the presence of both hydroxyl and hydroxymethyl functional groups. Some notable reactions include:

  • Electrophilic Substitution: The hydroxyl group can direct electrophilic substitution at the ortho and para positions on the naphthalene ring.
  • Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds, which are significant in dye synthesis.

The synthesis of 6-(Hydroxymethyl)-2-naphthol can be achieved through several methods. A notable synthesis route involves the reduction of 6-hydroxy-2-naphthoic acid using sodium borohydride in anhydrous tetrahydrofuran, followed by treatment with dimethyl sulfate. The reaction conditions are as follows:

  • Sodium borohydride is added to anhydrous tetrahydrofuran under nitrogen atmosphere.
  • Dimethyl sulfate is introduced dropwise while maintaining a low temperature.
  • After stirring for a specified duration, 6-hydroxy-2-naphthoic acid is added, and the mixture is allowed to react at room temperature.
  • The reaction mixture is then cooled and treated with water to precipitate the product.

This method yields approximately 68.53% conversion efficiency from 6-hydroxy-2-naphthoic acid to 6-(hydroxymethyl)-2-naphthol .

6-(Hydroxymethyl)-2-naphthol has potential applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Dyes and Pigments: It can be used in the production of dyes due to its ability to form azo compounds.
  • Materials Science: Its unique chemical properties may be exploited in developing new materials or coatings.

  • Metabolic Pathways: Similar naphthol derivatives undergo metabolic transformations that could influence their biological activity and toxicity.
  • Potential Toxicity: As with many organic compounds, understanding the toxicity profile through interaction studies is crucial for safe application in consumer products.

Several compounds are structurally similar to 6-(Hydroxymethyl)-2-naphthol, primarily focusing on naphthalene derivatives:

Compound NameMolecular FormulaKey Features
2-NaphtholC10H8OC_{10}H_{8}OHydroxyl group at position 2; widely used in dyes
1-NaphtholC10H8OC_{10}H_{8}OHydroxyl group at position 1; different reactivity
6-Hydroxy-2-naphthoic acidC11H10O3C_{11}H_{10}O_{3}Carboxylic acid derivative; used in synthesis
4-Hydroxy-3-methoxybenzaldehydeC9H10O3C_{9}H_{10}O_{3}Contains methoxy group; used in organic synthesis

Uniqueness

The uniqueness of 6-(Hydroxymethyl)-2-naphthol lies in its specific functionalization at the naphthalene structure, which may impart distinct chemical reactivity compared to other naphthol derivatives. This functionalization allows for diverse synthetic pathways and potential applications that leverage its unique properties.

XLogP3

1.9

Wikipedia

6-Hydroxy-2-naphthalenemethanol

Dates

Modify: 2023-08-15

Explore Compound Types